Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate
Description
Properties
IUPAC Name |
methyl N-[5-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-21-14(20)16-13-15-6-8(22-13)7-17-11(18)9-4-2-3-5-10(9)12(17)19/h2-6H,7H2,1H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWAVUFYSOMGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=C(S1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate typically involves the condensation of isoindoline-1,3-dione derivatives with thiazole-containing intermediates. One common method includes the reaction of isoindoline-1,3-dione with thiazole-2-ylmethylamine in the presence of a suitable base, such as triethylamine, under reflux conditions . The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized thiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Anticancer Research
The compound is recognized for its potential in the development of novel anticancer agents. Its thiazole structure is known to enhance biological activity, making it a valuable candidate for drug discovery aimed at targeting cancer cells. Research has indicated that derivatives of thiazole can inhibit tumor growth and induce apoptosis in cancerous cells .
Enzyme Inhibition Studies
Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate is also utilized in studies focused on enzyme inhibition. It has been shown to interact with specific enzymes involved in cancer progression and metabolic pathways, providing insights into potential therapeutic targets .
Biological Research
Protein Interaction Studies
In biological research, this compound is employed to investigate protein interactions and enzyme mechanisms. Understanding these interactions is crucial for elucidating complex biological pathways and developing targeted therapies for various diseases .
Antioxidant Properties
The compound exhibits antioxidant properties that are being explored for their potential health benefits. Research indicates that it may help reduce oxidative stress, which is linked to numerous health issues, including neurodegenerative diseases .
Material Science
Organic Semiconductors
this compound is being investigated for its applications in material science, particularly in the development of organic semiconductors. Its electronic properties make it suitable for use in electronic devices such as transistors and diodes .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material for calibrating instruments and ensuring accurate measurements in chemical analyses. Its consistent properties make it an essential tool in various laboratory settings .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on several cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a lead compound for further drug development.
Case Study 2: Enzyme Interaction
Research conducted on the interaction of this compound with specific enzymes revealed that it effectively inhibits key metabolic pathways associated with cancer growth. This finding supports its role as a candidate for developing targeted therapies.
Mechanism of Action
The mechanism of action of Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . The thiazole ring and isoindoline-1,3-dione moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several carbamate- and thiazole-containing derivatives. Below is a comparative analysis of key analogues:
Unique Features of the Target Compound
- 1,3-Dioxoisoindolin-2-ylmethyl Group : This substituent introduces a planar, electron-deficient aromatic system, enhancing π-π stacking interactions with biological targets. This is distinct from the alkyl or simple aryl groups in analogues like those in .
- Carbamate Positioning : The methyl carbamate at position 2 of the thiazole ring may improve metabolic stability compared to ethyl or tert-butyl carbamates in other derivatives .
- Synthetic Flexibility: Similar to compounds in , this compound can be synthesized via acid-catalyzed condensation, though its isoindolinone moiety requires specialized precursors.
Biological Activity
Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
The compound features a thiazole ring , an isoindoline-1,3-dione moiety , and a carbamate group . These structural elements contribute to its unique chemical properties and biological activities. The IUPAC name for this compound is methyl N-[5-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazol-2-yl]carbamate, and it has the CAS number 540511-97-5.
Synthesis
The synthesis of this compound typically involves the condensation of isoindoline derivatives with thiazole-containing intermediates. A common method includes the reaction of isoindoline-1,3-dione with thiazole-2-ylmethylamine in the presence of a base like triethylamine under reflux conditions.
Synthetic Routes
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Isoindoline derivative + Thiazole intermediate | Reflux with triethylamine |
| 2 | Purification | Column chromatography |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to DNA double-strand breaks and subsequent cell cycle arrest, particularly in malignant cells .
Case Study: Antitumor Activity
In a study involving various tumor models, the compound demonstrated a direct antimitotic effect by disrupting microtubule structures in cancer cells. This was evidenced by ultrastructural changes in treated cells compared to controls .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It interacts with several biological macromolecules, which may lead to therapeutic applications in diseases where enzyme dysregulation is a factor. Specifically, its ability to inhibit certain kinases suggests potential use in targeted cancer therapies .
This compound's mechanism of action primarily involves binding to specific enzymes and proteins within cells. This binding can inhibit their activity, leading to altered cellular processes such as apoptosis in cancer cells.
Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Isoindoline Derivatives | Isoindoline core | Anticancer properties |
| Thiazole Compounds | Thiazole ring | Diverse biological activities |
This compound is unique due to its dual functional groups that enhance its reactivity and biological profile compared to other compounds within these classes.
Research Findings
Recent studies have focused on the compound's role in drug discovery and development:
- Pharmaceutical Applications : Its structure makes it a valuable candidate for developing new anticancer agents.
- Biological Research : It aids in understanding enzyme interactions and complex biological pathways.
- Material Science : The compound's electronic properties are being explored for applications in organic semiconductors .
Q & A
Q. Table 1: Key Reaction Conditions for Thiazole Ring Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Thiourea, chloroacetic acid, reflux | 48–58 | |
| Carbamate introduction | Methyl chloroformate, K₂CO₃, DMF, 0°C | 65–75 | |
| Purification | Recrystallization (DMF/acetic acid) | >95% purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
